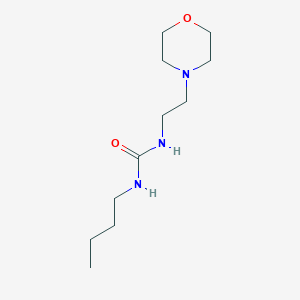

1-Butyl-3-(2-morpholinoethyl)urea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-2-3-4-12-11(15)13-5-6-14-7-9-16-10-8-14/h2-10H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCAGJKQUJUQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323414 | |

| Record name | 1-butyl-3-(2-morpholin-4-ylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120679-86-9 | |

| Record name | 1-butyl-3-(2-morpholin-4-ylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 3 2 Morpholinoethyl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Formation

The construction of the urea linkage is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and under various reaction conditions.

Carbonyldiimidazole (CDI)-Mediated Coupling Reactions

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to highly toxic phosgene-based reagents for the synthesis of ureas. commonorganicchemistry.comwikipedia.org This method involves the reaction of an amine with CDI to form a reactive acyl-imidazole intermediate. This intermediate then reacts with a second amine to furnish the desired urea. The order of addition of the reagents is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

The reaction typically proceeds under mild conditions and offers a broad substrate scope. researchgate.net CDI is advantageous due to its low cost and the formation of benign byproducts, carbon dioxide and imidazole (B134444), which are generally easy to remove from the reaction mixture. researchgate.net The versatility of CDI extends to its use in the synthesis of amides, carbamates, and esters. wikipedia.orgyoutube.com Recent advancements have even demonstrated the feasibility of carrying out imidazole carbonylation reactions in water, providing a highly efficient and environmentally friendly method for urea preparation. researchgate.net

Table 1: Examples of CDI-Mediated Urea Synthesis

| Amine 1 | Amine 2 | Product | Yield | Reference |

| (S)-1-phenylethylamine | - | Symmetrical Urea | Moderate (65%) | researchgate.net |

| (R)-mexiletine | - | Symmetrical Urea | 78% (overall) | researchgate.net |

| Various amines | Various amines | Symmetrical and Unsymmetrical Ureas | Good to Excellent | researchgate.net |

Reactions Involving Isocyanates and Isothiocyanates

The reaction of an isocyanate with an amine is a direct and highly efficient method for the synthesis of ureas. commonorganicchemistry.com This reaction is typically performed in a suitable solvent such as DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com Isocyanates can be generated in situ from various precursors, including carboxylic acids via the Curtius rearrangement or from primary amides through the Hofmann rearrangement. rsc.orgorganic-chemistry.org

A sustainable approach involves the "on-water" reaction of isocyanates or isothiocyanates with amines, which allows for a facile and chemoselective synthesis of unsymmetrical ureas and thioureas. organic-chemistry.org This method often results in simple product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate the reaction between in situ generated isocyanates and amines, leading to high yields of N,N'-disubstituted ureas. beilstein-journals.org

Phosgene (B1210022) and Non-Phosgene Approaches for Urea Linkage

Historically, phosgene was a primary reagent for urea synthesis. However, due to its extreme toxicity, safer alternatives have been developed. rsc.orgbeilstein-journals.org Triphosgene, a solid and easier-to-handle substitute, generates phosgene in situ during the reaction. commonorganicchemistry.com It is crucial to manage the reaction conditions carefully to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

A variety of non-phosgene reagents have emerged as valuable alternatives, including:

1,1'-Carbonyldiimidazole (CDI): As discussed previously, CDI is a common and effective phosgene substitute. commonorganicchemistry.comrsc.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent can be used to generate isocyanates in situ from Boc-protected amines for subsequent reaction with another amine to form ureas. organic-chemistry.org

Carbonates: Reagents like bis(4-nitrophenyl)carbonate serve as phosgene substitutes. rsc.org

Carbon Dioxide (CO₂) and Carbon Monoxide (CO): Catalytic processes utilizing CO or CO₂ as C1 building blocks are increasingly used for large-scale production of urea derivatives, avoiding the generation of large amounts of salt by-products. rsc.orgresearchgate.net

Oxovanadium(V)-Catalyzed Synthesis of Ureas

A sustainable and efficient method for urea synthesis involves the use of oxovanadium(V) catalysts. nii.ac.jpnih.gov Commercially available and easy-to-handle oxovanadium(V) compounds can effectively catalyze the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. nii.ac.jpnih.govacs.org This catalytic system is advantageous as it does not require additives like dehydrating reagents or bases. nii.ac.jp

The reaction demonstrates a broad substrate scope and can be scaled up for gram-scale synthesis. nii.ac.jpnih.gov The proposed mechanism involves the reaction of the oxovanadium(V) catalyst with a disilylamine to form a vanadium-silylamide intermediate, into which carbon dioxide inserts. nii.ac.jp Subsequent reaction with another amine or disilylamine yields the urea product. nii.ac.jp Different oxovanadium(V) compounds, such as NH₄VO₃ and VO(OⁱPr)₃, have shown high catalytic activity. nii.ac.jpnih.govacs.org

Table 2: Screening of Catalysts for Oxovanadium(V)-Catalyzed Urea Synthesis

| Catalyst | Yield of Urea 2a (%) | Reference |

| VO(OⁱPr)₃ | 68 | nih.govacs.org |

| NH₄VO₃ | 95 | acs.org |

| None | N.D. | acs.org |

| VO(TEA) | 70 | nii.ac.jp |

| V₂O₅ | Lower Yield | nii.ac.jp |

| VOSO₄·nH₂O | Moderate | nii.ac.jp |

| VO(acac)₂ | Moderate | nii.ac.jp |

N.D. = Not Detected

Incorporation of Morpholinoethyl Moieties in Urea Derivatives

The morpholinoethyl group is a key structural feature in many biologically active compounds. Its incorporation into a urea framework can be achieved through specific synthetic strategies.

Amination Reactions Utilizing 2-Morpholinoethylamine

The most direct method for introducing the morpholinoethyl group is through the use of 2-morpholinoethylamine as a nucleophile in urea-forming reactions. This amine can be reacted with various electrophilic partners to generate the desired urea derivative.

For instance, 2-morpholinoethylamine can be reacted with:

An isocyanate , such as butyl isocyanate, to directly form 1-butyl-3-(2-morpholinoethyl)urea.

A carbamoyl chloride , which can be generated from an amine and phosgene or a phosgene equivalent. rsc.org

An activated carbamate , such as an isopropenyl or phenyl carbamate. commonorganicchemistry.com

An acyl-imidazole intermediate generated from the reaction of another amine with CDI. commonorganicchemistry.com

The choice of method will depend on the availability of starting materials, desired reaction conditions, and scalability. The nucleophilic nature of the primary amine on 2-morpholinoethylamine allows for its efficient participation in these standard urea synthesis protocols.

Synthesis of N-(2-morpholinoethyl)hydrazinecarbothioamide Derivatives

The synthesis of N-(2-morpholinoethyl)hydrazinecarbothioamide derivatives involves multi-step processes, often commencing with the preparation of a morpholine-containing hydrazide. A common precursor, 2-(morpholin-4-yl)acetohydrazide, can be synthesized by reacting morpholine (B109124) with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate. researchgate.net This acetohydrazide can then be converted into a thiosemicarbazide (B42300) derivative by reacting it with ammonium (B1175870) thiocyanate (B1210189) and hydrochloric acid in absolute ethanol (B145695). researchgate.net

Another general approach to synthesizing hydrazinecarbothioamide derivatives, also known as thiosemicarbazides, involves the reaction of a hydrazide with an appropriate isothiocyanate. nih.gov For instance, 2-(9H-carbazol-9-yl)acetohydrazide, when dissolved in ethanol, reacts with various isothiocyanates at the solvent's boiling temperature to yield the corresponding N-substituted hydrazine-1-carbothioamide derivatives. nih.gov The crude products are often purified by recrystallization or flash column chromatography. nih.gov

The synthesis of N-4-aryl thiosemicarbazone derivatives of substituted 2,3-dioxo-2,3-dihydroindoles has also been reported. nih.gov This involves the reaction of 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives with thiosemicarbazide or N4-aryl thiosemicarbazides in refluxing ethanol with a catalytic amount of glacial acetic acid. nih.gov

A variety of synthetic routes for thiocarbohydrazides, the parent structures of hydrazinecarbothioamides, have been established. The most cost-effective method for preparing the parent thiocarbohydrazide (B147625) is the hydrazinolysis of carbon disulfide. arkat-usa.org Other methods include the hydrazinolysis of dialkyl xanthates and the use of phase-transfer catalysis for the synthesis of 1,5-diacyl thiocarbohydrazides from thiocarbohydrazide and aroyl chlorides. arkat-usa.org

Table 1: Examples of Synthesized Hydrazinecarbothioamide Derivatives and Starting Materials

| Starting Material 1 | Starting Material 2 | Product | Solvent | Conditions | Reference |

| 2-(morpholin-4-yl)acetohydrazide | Ammonium thiocyanate / HCl | Morpholin-N-acetothiosemicarbazide | Absolute Ethanol | - | researchgate.net |

| 2-(9H-carbazol-9-yl) acetohydrazide | Isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide | Ethanol | Boiling Temperature | nih.gov |

| 1-[(diethylamino)methyl]-1H-indole-2,3-dione | Thiosemicarbazide / N4-aryl thiosemicarbazides | 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide | Ethanol | Reflux, catalytic glacial acetic acid | nih.gov |

| Carbon disulfide | Hydrazine | Thiocarbohydrazide | - | - | arkat-usa.org |

Functionalization of Heterocyclic Scaffolds with Morpholinoethyl Groups

The incorporation of a morpholinoethyl moiety onto heterocyclic scaffolds is a significant strategy in medicinal chemistry, owing to the desirable physicochemical properties conferred by the morpholine ring. eurekaselect.comnih.gov A number of synthetic methodologies have been developed to achieve this functionalization.

One common approach involves the nucleophilic substitution reaction between a heterocyclic compound containing a reactive site, such as a primary or secondary amine, and a morpholinoethyl halide, typically 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine. This method has been successfully employed in the synthesis of various biologically active molecules.

Another strategy is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a heterocyclic ring with formaldehyde (B43269) and a secondary amine, such as morpholine. For example, the synthesis of 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives is achieved through a Mannich base reaction of 2,3-dioxy-2,3-dihydroindoles with diethylamine (B46881) and formaldehyde. nih.gov A similar approach can be envisioned for the introduction of a morpholinomethyl group.

Furthermore, N-heterocyclic carbene (NHC) precursors can be functionalized with a 2-morpholinoethyl substituent. researchgate.net These precursors are typically prepared from the reaction of a heterocyclic compound like 1-(alkyl/aryl)benzimidazole with a suitable alkyl halide bearing the morpholinoethyl group. researchgate.net The resulting benzimidazolium salts can be further utilized in the synthesis of metal-NHC complexes. researchgate.net

The synthesis of morpholine-thiazole hybrid structures has also gained considerable attention. eurekaselect.comnih.gov The synthetic strategies for these compounds can involve one-pot or multistage reactions, as well as the transformation of other related heterocycles. eurekaselect.comnih.gov

Table 2: Methods for Functionalizing Heterocyclic Scaffolds with Morpholinoethyl Groups

| Heterocyclic Scaffold | Reagent | Reaction Type | Product Type | Reference |

| Indole | 4-(2-chloroethyl)morpholine | Nucleophilic Substitution | N-Morpholinoethyl indole | - |

| 2,3-dioxy-2,3-dihydroindole | Diethylamine, Formaldehyde | Mannich Reaction | 1-[(diethylamino)methyl]-1H-indole-2,3-dione | nih.gov |

| 1-(alkyl/aryl)benzimidazole | Alkyl halide with morpholinoethyl group | Alkylation | 2-morpholinoethyl-substituted NHC precursor | researchgate.net |

| Thiazole-containing precursors | Various | One-pot or multistage reactions | Morpholine-thiazole hybrids | eurekaselect.comnih.gov |

Introduction of Butyl Moieties in Urea Derivatives

Strategies for Butyl Chain Integration in Urea Compounds

The incorporation of a butyl group into urea derivatives can be achieved through several synthetic strategies, primarily involving the reaction of an amine with a butyl-containing isocyanate or the alkylation of a pre-formed urea.

A straightforward method for preparing N-substituted ureas is the reaction of an amine with an isocyanate. For the synthesis of a butyl urea derivative, this would involve reacting a primary or secondary amine with butyl isocyanate. For instance, N-t-butyl-N'-(3-pyridyl)urea has been prepared by refluxing a solution of 3-aminopyridine (B143674) and t-butyl isocyanate in THF. scispace.com The volatility of the resulting t-butylamine facilitates its removal from the reaction medium. scispace.com

The introduction of a bulky N-substituent, such as a tert-butyl group, has been shown to play a crucial role in the synthesis of urea macrocycles. nih.gov The steric hindrance of the tert-butyl group can promote a 'cis' conformation of the urea bond, which facilitates macrocyclization. nih.gov These bulky tert-butyl groups can be subsequently removed by acid treatment to stabilize the macrocyclic structure. nih.gov This acid-assisted de-tert-butylation reaction proceeds through protonation of the carbonyl group, followed by the formation of a tert-butyl carbocation. rsc.org

The solubilizing effect of urea derivatives has been shown to increase with the length of the alkyl chain, with butylurea demonstrating a greater solubilizing effect for nifedipine (B1678770) than ethylurea (B42620), methylurea (B154334), or urea itself. nih.gov

Table 3: Strategies for Integrating Butyl Chains in Urea Compounds

| Strategy | Reactants | Key Features | Reference |

| Isocyanate Addition | Amine, Butyl isocyanate | Direct formation of N-butyl urea | scispace.com |

| Urea Exchange | t-Butylurea, Amine | Useful when isocyanate is unavailable | scispace.com |

| Bulky Group-Assisted Macrocyclization | Diisocyanate, Hindered diamine (with t-butyl group) | Promotes 'cis' conformation for cyclization | nih.gov |

| Acid-Assisted De-tert-butylation | Hindered urea, Acid | Removes tert-butyl group to stabilize structure | rsc.org |

Structure Activity Relationship Sar Studies of the 1 Butyl 3 2 Morpholinoethyl Urea Scaffold and Its Analogues

Influence of the Urea (B33335) Moiety on Biological Interactions

The urea group is a fundamental component, acting as a structural anchor that facilitates critical interactions with biological targets. Its properties are central to the compound's recognition and binding affinity.

Role of Hydrogen Bonding in Ligand-Target Recognition

The urea moiety is an exceptional hydrogen-bond donor and acceptor. nih.gov It contains a carbonyl group flanked by two amine groups, a structure that allows for precise and directional interactions with target proteins. nih.gov The carbonyl oxygen functions as a hydrogen bond acceptor, while the two N-H groups act as hydrogen bond donors. nih.govresearchgate.net This duality is crucial for forming strong, anchoring hydrogen bonds within a protein's binding site. nih.gov The geometry of the urea group often allows it to form a bidentate hydrogen bond, engaging with one or more amino acid residues simultaneously and thereby increasing binding affinity. rsc.org In many urea-based compounds, this hydrogen-bonding capability is essential for their potency and selectivity. nih.govnih.gov

Impact of Urea Bioisosteres on Compound Potency

Replacing the urea group with bioisosteres—different functional groups with similar physical or chemical properties—is a common strategy to improve a compound's potency or pharmacokinetic profile. nih.gov However, this modification often underscores the importance of the original urea structure. For instance, substituting the urea with a thiourea, where the carbonyl oxygen is replaced by sulfur, can significantly alter the molecule's hydrogen bonding capacity and electronic properties. nih.gov In many cases, such changes lead to a substantial decrease in biological activity, indicating that the urea moiety is highly optimized for its target interactions. nih.gov Other bioisosteres, such as squaramide or 2-aminopyrimidin-4(1H)-one, have been investigated in different contexts to overcome issues like poor solubility or metabolic instability sometimes associated with urea-containing compounds. nih.gov The success of these replacements is highly dependent on the specific biological target and its binding site architecture.

Table 1: Effect of Urea Moiety Modification on Biological Activity

| Modification | Rationale | General Impact on Potency | Reference |

| Thiourea | Bioisosteric replacement, alters H-bond properties. | Often leads to a significant decrease in activity. | nih.gov |

| Carbamate | Bioisosteric replacement. | Can cause a substantial loss of potency. | nih.gov |

| N-Methylation | Reduces H-bond donor capacity. | Typically results in decreased activity. | nih.gov |

| Squaramide | Mimics H-bond geometry of urea. | Can be a valid bioisostere in certain systems. | nih.gov |

Contributions of the Morpholine (B109124) Moiety to Molecular Recognition

The morpholine ring is a versatile heterocyclic scaffold frequently used in medicinal chemistry to enhance potency and modulate physicochemical properties. nih.govresearchgate.net

Effects of Substituents on the Morpholinoethyl Side Chain on Activity

Modifying the morpholinoethyl side chain, either by altering the linker or by adding substituents to the morpholine ring itself, can have a significant impact on biological activity. The introduction of substituents can enhance interactions with the target or, conversely, create steric hindrance. acs.org For example, in some contexts, adding a methyl group to the morpholine ring has been shown to develop selective and highly brain-penetrant inhibitors. acs.org The length and composition of the linker connecting the morpholine to the urea core are also critical, as they dictate the spatial arrangement of these two key binding elements.

Role of the Butyl Group in Lipophilicity and Binding Interactions

The n-butyl group is a key contributor to the compound's lipophilicity, a property that influences its solubility, membrane permeability, and binding affinity. nih.govnih.gov This alkyl chain typically interacts with hydrophobic pockets in the target protein, forming van der Waals interactions that enhance binding. nih.gov The size and shape of the butyl group are often optimized to fit snugly into a specific hydrophobic region of the binding site. The inclusion of a butyl group can also serve to increase the potency of a compound. hyphadiscovery.com The solubilizing effect for some urea analogues has been shown to follow the trend of butylurea > ethylurea (B42620) > methylurea (B154334) > urea, highlighting the impact of the alkyl chain length. nih.gov However, while increasing lipophilicity can improve binding, it must be carefully balanced, as very high lipophilicity can negatively affect a drug's pharmacokinetic properties. nih.gov

Hydrophobic Interactions in Target Binding

The n-butyl group of 1-Butyl-3-(2-morpholinoethyl)urea provides a key hydrophobic region. In theory, this alkyl chain could engage in van der Waals forces or hydrophobic interactions within a corresponding hydrophobic pocket of a biological target. The nature and strength of this binding would be critical for the compound's affinity and selectivity. However, no specific studies detailing these interactions for this particular molecule have been identified.

Effects of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl substituent on the urea nitrogen are known to be critical determinants of biological activity in other series of urea-containing compounds. Generally, modifying the alkyl chain can modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding affinity.

For the this compound scaffold, one could hypothesize that:

Shorter chains (e.g., methyl, ethyl): Might lead to decreased hydrophobic interactions and potentially lower potency.

Longer chains (e.g., pentyl, hexyl): Could enhance hydrophobic binding, but might also lead to increased non-specific binding or unfavorable physicochemical properties.

Branched chains (e.g., isobutyl, sec-butyl, tert-butyl): Would introduce steric bulk, which could either improve or hinder binding depending on the topology of the target's binding site.

Computational and Theoretical Chemistry Approaches in Research on 1 Butyl 3 2 Morpholinoethyl Urea and Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the structural basis of a compound's biological activity. In studies involving urea (B33335) derivatives, docking simulations are frequently employed to elucidate how these molecules interact with their protein targets.

For analogues of 1-Butyl-3-(2-morpholinoethyl)urea, such as those investigated as anti-malarial agents, molecular docking has revealed key binding modes. The urea moiety is often predicted to form critical hydrogen bond interactions with acidic residues, such as glutamate (B1630785), at the entrance of the ATP binding site of protein kinases. nih.gov For instance, in a study on phenylurea-substituted pyrimidines, the urea group of one analogue was predicted to form a bidentate hydrogen bond with a single glutamate residue (Glu154), while a related compound formed a single hydrogen bond with a different glutamate (Glu151) and an internal hydrogen bond. nih.gov

In silico analysis of a similar compound, 1,3-bis-(p-hydroxyphenyl)urea, against cyclooxygenase-1 (COX-1), identified specific hydrogen bonds and hydrophobic interactions with amino acid residues like TYR 385, ARG 120, and SER 530, which are crucial for its inhibitory activity. researchgate.net These studies underscore the ability of the urea functional group to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), anchoring the ligand within the binding pocket.

Table 1: Example of Predicted Interactions for Urea Analogues from Molecular Docking

| Interacting Residue | Interaction Type | Predicted Role |

| Glutamate (Glu) | Hydrogen Bond | Anchoring the ligand at the binding site entrance. nih.gov |

| Arginine (Arg) | Hydrogen Bond | Stabilization of the ligand-protein complex. researchgate.net |

| Tyrosine (Tyr) | Hydrogen Bond | Key interaction for inhibitory activity. researchgate.net |

| Serine (Ser) | Hydrogen Bond | Orientation and stabilization within the active site. researchgate.net |

| Valine, Leucine | Hydrophobic Interaction | Contributing to binding affinity through non-polar contacts. |

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail about the intrinsic properties of a molecule, independent of its biological environment. These methods are used to calculate electronic structure, conformational energies, and reactivity descriptors.

DFT calculations can be used to determine the distribution of electrons within a molecule like this compound. This analysis includes mapping the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The oxygen atom of the urea carbonyl and the nitrogen of the morpholine (B109124) ring would be expected to be areas of negative potential, making them likely hydrogen bond acceptors. Conversely, the N-H protons of the urea group would show positive potential, identifying them as hydrogen bond donors. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

The conformational flexibility of this compound is critical to its ability to adopt the correct geometry to fit into a binding site. QM calculations can determine the relative energies of different conformers (rotamers) and the energy barriers between them.

Furthermore, these methods are essential for studying hydrogen bonding patterns. Research on trisubstituted ureas, which are structurally analogous to this compound, has shown that they exhibit different hydrogen bonding behavior compared to N,N'-disubstituted ureas. mdpi.comnih.gov While disubstituted ureas can form highly ordered, linear arrays of hydrogen bonds, trisubstituted ureas tend to form "disordered" hydrogen-bonded structures where the carbonyl groups are not aligned. mdpi.com Studies on model compounds like tributyl urea show that in a neat state, the carbonyl stretching band in the IR spectrum corresponds to a disordered, H-bonded state, and an "ordered" band is not observed. mdpi.com This suggests that the steric hindrance from the multiple substituents on the urea nitrogens in this compound would likely prevent the formation of highly ordered aggregates, influencing its solubility and interaction patterns.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the binding event. nih.gov

For a system containing this compound bound to a receptor, an MD simulation would track the movements of all atoms over nanoseconds or microseconds. This allows for the calculation of binding free energies, which can provide a more accurate estimate of binding affinity than docking scores alone. researchgate.net Simulations of urea in aqueous solution have shown that nucleation is often a two-step process, preceded by fluctuations in local urea density, highlighting the complex dynamics involved. nih.gov Such simulations can reveal if key hydrogen bonds predicted by docking are stable over time or if the ligand reorients within the binding pocket, providing a more complete picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model for analogues of this compound, one would first calculate a set of molecular descriptors for each compound.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). In a study of urea-substituted pyrimidines as anti-malarials, QSAR analysis revealed that lipophilicity (logP) was a key driver for improving activity. nih.gov However, the most active compounds also suffered from poor solubility and permeability, highlighting the need to balance multiple properties. nih.gov A QSAR model can help guide the synthesis of new analogues by predicting the activity of compounds before they are made, allowing chemists to focus on structures with the highest potential.

Table 2: Typical Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, molecular volume, and polarizability. |

| Electronic | Dipole Moment, Partial Charges | Electron distribution and polarity. |

| Topological | Wiener Index, Kier-Hall Indices | Molecular size, shape, and degree of branching. |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity and ability to engage in electronic interactions. |

In silico Analysis of Ligand-Receptor Affinity and Selectivity

A major goal in drug design is to create ligands that bind with high affinity and selectivity to their intended target, thereby minimizing off-target effects. In silico methods are invaluable for predicting and rationalizing these properties. nih.gov

Binding affinity can be estimated using scoring functions in molecular docking programs or more rigorously through free energy calculations from MD simulations. researchgate.net For example, the docking score for 1,3-bis-(p-hydroxyphenyl)urea against COX-1 was found to be lower (indicating stronger predicted affinity) than for the standard drug dexamethasone. researchgate.net

To analyze selectivity, one would dock and simulate this compound against its primary target and one or more off-targets (e.g., different receptor subtypes). By comparing the binding poses, interaction energies, and key residues involved, researchers can identify the structural basis for selectivity. nih.gov Studies have shown that ligand interaction with a secondary binding pocket, away from the primary interaction site, can be a key determinant of subtype selectivity. nih.gov Computational analysis can pinpoint subtle differences in the amino acid composition of binding sites that can be exploited to design more selective compounds.

Derivatives and Analogues of 1 Butyl 3 2 Morpholinoethyl Urea

Design and Synthesis of Modified Urea (B33335) Scaffolds

The synthesis of urea derivatives is a well-established field, often involving the reaction of an amine with an isocyanate. nih.gov A versatile method for creating unsymmetrical ureas involves using t-butylureas as intermediates, which can then react with various amines. nih.gov Another common and safer alternative to hazardous reagents like phosgene (B1210022) is N,N'-Carbonyldiimidazole (CDI), a crystalline solid that facilitates the synthesis of unsymmetrical ureas. nih.gov

The urea moiety itself is not merely a passive linker; its hydrogen bonding capabilities and conformational preferences are critical to its function. nih.gov Modifications can be made to modulate these properties.

N-Alkylation: Introducing a substituent, such as a methyl group, onto one of the urea nitrogens disrupts the planarity of the molecule. nih.gov This can break the symmetry of the urea, which may enhance water solubility by reducing the crystal packing energy. nih.gov For instance, the N-methylation of a urea derivative was shown to disrupt cytokine-mediated signaling. nih.gov

Conformational Restriction: The urea functionality can be incorporated into a cyclic structure. researchgate.net This approach restricts conformational flexibility, which can lead to higher selectivity for biological targets and potentially increased oral bioavailability. researchgate.net

Table 1: Potential Modifications of the Urea Linker in 1-Butyl-3-(2-morpholinoethyl)urea

| Modification Type | Example Structure/Concept | Potential Impact |

| N-Methylation | 1-Butyl-1-methyl-3-(2-morpholinoethyl)urea | Disrupts planarity, may increase solubility. nih.gov |

| Cyclic Urea | Incorporation into an imidazolidin-2-one ring | Restricts conformation, may increase target selectivity. researchgate.net |

| Thiourea Analogue | 1-Butyl-3-(2-morpholinoethyl)thiourea | Alters hydrogen bonding and electronic properties. |

Replacing or functionalizing the parent scaffold with heterocyclic rings is a common strategy to introduce new biological activities and modify physicochemical properties. mdpi.comtandfonline.com Heterocycles can provide additional hydrogen bond donors/acceptors, act as metal-binding sites, or serve as bioisosteres for other functional groups. mdpi.comnih.gov

Thiadiazole: These five-membered rings have been incorporated into urea structures to create inhibitors of enzymes like matrix metalloproteinases. nih.gov The synthesis can involve the cyclization of thiosemicarbazide (B42300) derivatives. jocpr.comencyclopedia.pub

Pyrazole (B372694): The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov Pyrazolyl-ureas have been synthesized as kinase inhibitors and show a wide spectrum of biological activities. nih.gov Synthesis often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov

Thiazole (B1198619): Thiazole-containing ureas have been investigated for various therapeutic applications. nih.govontosight.ai Synthesis can be achieved by reacting a thiazolyl amine with an appropriate isocyanate. nih.govnih.gov

Imidazole (B134444): The imidazole ring is another key heterocycle in medicinal chemistry. Benzimidazole ureas have been developed as potent antibacterial agents that inhibit bacterial gyrase and topoisomerase IV. acs.org

Pyridinone: Pyridinone scaffolds can act as hydrogen bond donors and acceptors and have been used in the design of kinase inhibitors. nih.gov Their synthesis can be achieved through various condensation reactions. nih.gov

Purine (B94841): The purine scaffold is central to nucleic acid chemistry. biochemden.commicrobenotes.com Ureide biosynthesis itself is linked to the purine degradation pathway, proceeding through intermediates like uric acid and allantoin. nih.govnih.govbioone.org Urea derivatives containing purine-like structures have been developed as receptor antagonists.

Table 2: Examples of Heterocyclic Ring Incorporation

| Heterocycle | Synthetic Approach Example | Potential Application Area |

| Thiadiazole | Reaction of thiosemicarbazide with a carboxylic acid derivative. nih.govjocpr.comencyclopedia.pub | Enzyme Inhibition nih.gov |

| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov | Kinase Inhibition nih.gov |

| Thiazole | Reaction of an aminothiazole with an isocyanate. nih.govnih.gov | Antitrypanosomal Agents nih.gov |

| Benzimidazole | Reduction of an ortho-nitroaniline followed by cyclization and urea formation. acs.org | Antibacterial Agents acs.org |

| Pyridinone | One-pot synthesis from dimethyl 3-oxopentanedioate and a primary amine. nih.gov | Kinase Inhibition nih.gov |

Side Chain Modifications

Alterations to the alkyl and morpholinoethyl side chains of this compound provide a direct route to manipulate properties like lipophilicity, solubility, and target engagement.

The nature of the alkyl substituents on the urea nitrogen atoms can significantly affect the compound's properties.

Chain Length and Branching: The size and shape of the alkyl group influence lipophilicity and can be critical for fitting into specific binding pockets. Structure-activity relationship (SAR) studies on some urea series have shown a strong preference for bulky aliphatic ring systems like adamantyl or cyclooctyl for optimal activity. nih.gov Conversely, replacing a bulky group with smaller ones like cyclohexyl or cyclopentyl can considerably decrease activity. nih.gov For some sulphonylureas, activity is enhanced with n-propyl and higher homologues, but is lost if the substituent contains 12 or more carbon atoms. youtube.com

Introduction of Polar Groups: To improve physical properties like water solubility, polar functional groups can be incorporated into the alkyl chains. nih.gov This can make the resulting compounds more bioavailable and easier to formulate without necessarily losing inhibitory potency, provided the polar group is positioned at a sufficient distance from the core urea functionality. nih.gov

Table 3: Potential Modifications to the Butyl Moiety

| Modification Type | Example Structure/Concept | Potential Impact |

| Bulky Substituent | 1-Adamantyl-3-(2-morpholinoethyl)urea | Increased lipophilicity, potential for enhanced binding. nih.gov |

| Cyclic Alkyl | 1-Cyclohexyl-3-(2-morpholinoethyl)urea | Altered lipophilicity and conformational profile. nih.gov |

| Polar Functionalization | 1-(4-Hydroxybutyl)-3-(2-morpholinoethyl)urea | Increased water solubility. nih.gov |

The morpholinoethyl moiety offers several avenues for modification, including altering the heterocyclic ring and the ethyl linker.

Heterocyclic Replacement: The morpholine (B109124) ring can be replaced with other heterocycles to explore different binding interactions or physicochemical properties. For example, replacing it with a piperidine, piperazine, or a more complex heterocyclic system like a substituted pyrazole or thiazole could lead to new activities. nih.govnih.gov The synthesis of various N,N-disubstituted ureas can be achieved using reagents like benzotriazole-1-carboxamide, which reacts with a wide range of primary and secondary aliphatic amines under mild conditions. umich.eduresearchgate.net

Linker Modification: The length and nature of the ethyl linker can be varied. Shortening or lengthening the alkyl chain (e.g., to a methyl or propyl group) or incorporating rigidity, for instance through a cyclic structure, would alter the spatial relationship between the urea core and the terminal heterocycle.

If an aromatic or heteroaromatic ring is introduced into the structure, for example, by replacing the butyl group with a phenyl group or the morpholine with a pyridine, the substitution pattern on that ring becomes a critical determinant of activity. nih.gov

Electronic Effects: Substituents affect the reactivity of the ring through inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups (like -OH, -OCH₃, alkyl) activate the ring towards electrophilic substitution, while electron-withdrawing groups (-NO₂, -CN, -C=O) deactivate it. libretexts.orglibretexts.org

Steric and Positional Effects: The position of the substituent (ortho, meta, para) is crucial. youtube.com In diaryl ureas designed as kinase inhibitors, a chlorine atom at the ortho-position of the urea group was found to be optimal for high potency. nih.gov Similarly, introducing halogen atoms at the ortho position can enhance intermolecular hydrogen bonding. nih.gov SAR studies often reveal that specific substitution patterns are required for maximal activity. youtube.comnih.gov

Structure-Based Design Principles for Analogues

The design of analogues of this compound is guided by established structure-activity relationships (SAR) for 1,3-disubstituted urea compounds, particularly in their role as enzyme inhibitors. The core principle revolves around optimizing the interaction of the molecule with the target enzyme's active site, while also improving physicochemical properties like solubility and bioavailability.

A central element for the inhibitory activity of this class of compounds is the urea pharmacophore. For effective inhibition, it is understood that at least one hydrogen atom on one of the nitrogen atoms of the urea functional group is necessary. nih.gov The two substituent groups on either side of the urea function should be relatively large. nih.gov The urea moiety itself is believed to mimic features of the transition state in the enzymatic hydrolysis of epoxides, forming crucial hydrogen bonds and salt bridges with amino acid residues in the enzyme's active site. metabolomics.se

One key strategy in designing analogues is the incorporation of polar functional groups into one of the alkyl chains. nih.gov This modification is aimed at enhancing water solubility and reducing the octanol/water partition coefficient (log P), which can lead to improved bioavailability. nih.gov Research has shown that a polar group can be introduced without a significant loss of inhibitory potency, provided it is positioned at a sufficient distance from the central urea carbonyl. metabolomics.senih.gov Specifically, a distance of at least five atoms (approximately 7.5 Å) from the urea carbonyl has been suggested to avoid compromising inhibitor potency. nih.gov

Further design principles have been derived from quantitative structure-activity relationship (QSAR) models. For urea derivatives, 3D-QSAR models help identify key molecular sites where structural modifications can enhance the complementary fit to the active site of the target enzyme, thereby improving potency. nih.gov These models, coupled with quantum mechanics calculations, can elucidate the essential structural features required for inhibition. nih.gov

In the context of this compound, these principles suggest that analogues could be designed by:

Modifying the length or branching of the n-butyl group to optimize hydrophobic interactions.

Replacing the n-butyl group with other lipophilic moieties, such as cyclic or aromatic rings, which has been shown to be a successful strategy in related urea-based inhibitors. nih.gov

Introducing polar groups at the terminal end of the butyl chain to improve solubility. nih.gov

Altering the morpholine ring or the ethyl linker to fine-tune the positioning of the polar moiety and its interaction with the solvent or the enzyme.

The following table summarizes key structure-based design principles for developing analogues of this compound.

| Design Principle | Rationale | Potential Modification on this compound |

| Maintain Urea Pharmacophore | The urea group is essential for binding to the active site of target enzymes, mimicking the transition state. nih.govmetabolomics.se | Keep the core -NH-CO-NH- structure intact. |

| Incorporate Polar Groups | To increase water solubility and bioavailability without significantly impacting inhibitory potency. nih.gov | Introduce hydroxyl or other polar groups on the butyl chain, distant from the urea. |

| Optimize Lipophilic Substituents | To enhance hydrophobic interactions with the enzyme's active site. nih.govmetabolomics.se | Vary the length of the alkyl chain or replace the butyl group with cycloalkyl or aryl groups. nih.gov |

| Utilize QSAR Models | To predict the effect of structural modifications on biological activity and guide the design of more potent analogues. nih.gov | Apply computational models to identify optimal substitution patterns on the butyl or morpholinoethyl moieties. |

Comparative Studies with Related Pharmacophores

The pharmacophore of this compound, a 1,3-disubstituted urea, has been extensively compared with other related pharmacophores to understand the structural requirements for potent enzyme inhibition, particularly for soluble epoxide hydrolase (sEH). These studies highlight the superiority of the urea core in many instances, while also exploring viable alternatives like carbamates and amides.

Comparative studies have demonstrated that 1,3-disubstituted ureas are generally more potent inhibitors of sEH than their corresponding 1,1,3-trisubstituted or nonsubstituted and tetra-substituted counterparts. nih.gov This underscores the importance of having a hydrogen atom on each nitrogen of the urea for optimal activity. nih.gov When compared to amides, which are formed by removing one nitrogen from the urea structure, ureas have shown significantly better inhibition. metabolomics.se For instance, a 15- to 30-fold greater inhibition was observed for a urea compound compared to its corresponding amides. metabolomics.se

Carbamates represent another class of pharmacophores that have been studied in comparison to ureas. While both ureas and carbamates can act as potent inhibitors of sEH, the 1,3-disubstituted urea structure is often the most extensively studied due to its high potency and promising pharmacokinetic profiles. nih.govnih.gov

A significant area of comparative study involves the replacement of one of the lipophilic side chains with a different group to improve properties like oral bioavailability. For example, in a series of sEH inhibitors, the adamantyl group, a bulky lipophilic moiety, was replaced with a phenyl ring. nih.gov This led to the development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which are structurally analogous to this compound. These aryl-substituted ureas exhibited substantial improvements in pharmacokinetic parameters compared to their adamantyl-containing predecessors. nih.gov For example, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a dramatic increase in both maximum concentration (Cmax) and area under the curve (AUC) compared to its adamantane (B196018) analogue. nih.gov

Furthermore, dual-target inhibitors have been developed by combining the urea pharmacophore with other active moieties. For instance, urea-containing pyrazoles have been synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH. nih.gov In these molecules, the N,N'-disubstituted urea portion is responsible for sEH inhibition, while the 1,5-diarylpyrazole component targets COX-2. nih.gov Structure-activity relationship studies on these dual inhibitors revealed that a three-methylene linker between the two pharmacophores was critical for potent sEH inhibition. nih.gov

The table below provides a comparative overview of different pharmacophores in relation to the 1,3-disubstituted urea structure of this compound.

| Pharmacophore | Comparison to 1,3-Disubstituted Urea | Key Findings | Reference |

| Amides | Generally less potent inhibitors. | A 15- to 30-fold lower inhibitory activity was observed for corresponding amides. | metabolomics.se |

| Carbamates | Also potent inhibitors, but ureas are more extensively studied. | Both classes represent potent sEH inhibitors. | nih.gov |

| Trisubstituted Ureas | Less potent inhibitors. | The presence of a hydrogen on each urea nitrogen is important for activity. | nih.gov |

| Aryl-substituted Ureas | Can offer improved pharmacokinetic profiles. | Replacement of an alkyl/adamantyl group with a substituted phenyl ring can significantly improve bioavailability. | nih.gov |

| Urea-Pyrazole Conjugates | Creates dual-target inhibitors. | A flexible linker of appropriate length is crucial for maintaining sEH inhibitory activity. | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Biological Targets and Pathways

The urea (B33335) moiety is a versatile hydrogen bond donor and acceptor, enabling it to interact with a wide array of biological targets. nih.gov For 1-Butyl-3-(2-morpholinoethyl)urea, future research should systematically explore its potential to modulate various enzyme families and receptor systems.

Urea derivatives have shown significant activity as inhibitors of kinases, proteases, and other enzymes. researchgate.net The structural components of this compound, specifically the butyl and morpholinoethyl groups, could confer selectivity for particular biological targets. For instance, the morpholine (B109124) ring is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties and target engagement. Initial studies could therefore focus on screening this compound against panels of kinases and proteases that are known to be modulated by other urea-containing molecules. researchgate.netnih.gov

Furthermore, the presence of the flexible ethylmorpholine side chain suggests that the compound could interact with targets that have dynamic binding pockets. Membrane receptors and ion channels are also known targets for urea derivatives and should be considered in early-stage screening efforts. researchgate.net The exploration of its effects on various signaling pathways will be crucial in elucidating its mechanism of action.

Advancements in Synthetic Methodologies for Complex Urea Derivatives

The synthesis of unsymmetrical ureas like this compound has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022). nih.gov Future research should focus on the development and application of safer and more efficient synthetic strategies.

Recent advancements in organic synthesis offer several promising alternatives. These include:

Phosgene-Free Reagents: The use of reagents like N,N'-carbonyldiimidazole (CDI) provides a safer alternative for the synthesis of unsymmetrical ureas. nih.gov

Metal-Catalyzed Carbonylation: Palladium- and ruthenium-catalyzed carbonylation reactions have emerged as powerful tools for urea synthesis, often with high atom economy. nih.gov

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can be employed to generate isocyanate intermediates in situ, which can then react with amines to form ureas. organic-chemistry.org

Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)2 can mediate the coupling of amides and amines under mild, metal-free conditions to produce unsymmetrical ureas. mdpi.com

A key area of future synthetic research would be to develop a scalable and environmentally friendly synthesis of this compound and its analogs. This would facilitate the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Integration of High-Throughput Screening and Multi-Omics Data in Research

To efficiently explore the biological potential of this compound, the integration of modern drug discovery technologies is essential.

High-Throughput Screening (HTS) allows for the rapid testing of a compound against a large number of biological targets. nih.gov An HTS campaign for this compound could quickly identify initial "hits" and provide a starting point for more focused studies. thermofisher.com Libraries for HTS can be designed to cover a diverse range of targets, including enzymes and receptors known to be relevant in various diseases. thermofisher.com

Multi-omics approaches , which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of a compound's effects on a biological system. nih.gov By treating cells with this compound and analyzing the resulting changes at multiple molecular levels, researchers can identify perturbed pathways and potential mechanisms of action. elsevierpure.com This approach can help in identifying novel drug targets and understanding the complex biological response to the compound. nih.gov

Development and Application of Advanced Computational Models

Computational modeling plays an increasingly important role in modern drug discovery. For this compound, computational approaches can be used to:

Predict Biological Activity: Molecular docking studies can be used to predict the binding affinity of the compound to various protein targets. nih.gov This can help in prioritizing experimental screening efforts.

Understand Structure-Activity Relationships: By modeling the interactions of this compound and its analogs with a target protein, researchers can gain insights into the structural features that are important for activity. acs.org

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, guiding the design of analogs with improved drug-like characteristics. tandfonline.com

Molecular dynamics simulations can further elucidate the conformational preferences of the compound and its interactions with target proteins, providing a more dynamic picture of the binding process. acs.orgnih.gov

General Considerations for Future Therapeutic Applications

The urea scaffold is present in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antidiabetic, and anti-infective agents. nih.gov The future therapeutic applications of this compound will be determined by its biological activity profile.

Initial research should focus on broad-spectrum screening to identify any potential areas of therapeutic interest. Based on the activities of other urea derivatives, potential applications could include:

Oncology: Many urea-based compounds are kinase inhibitors used in cancer therapy. nih.govfrontiersin.org

Infectious Diseases: Urea derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Metabolic Diseases: Some sulfonylureas are used to treat type 2 diabetes. nih.gov

Neurological Disorders: The central nervous system activity of some urea derivatives has been explored. nih.gov

It is important to note that the path from a novel compound to a therapeutic agent is long and complex. However, by systematically exploring the biological targets, developing efficient synthetic methods, and utilizing modern drug discovery technologies, the full potential of this compound can be investigated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.